(2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate) (2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate)
Brand Name: Vulcanchem
CAS No.: 1041439-28-4
VCID: VC6795208
InChI: InChI=1S/C19H25NO4/c1-3-23-18(21)12-8-14-20(15-9-13-19(22)24-4-2)16-17-10-6-5-7-11-17/h5-13H,3-4,14-16H2,1-2H3/b12-8+,13-9+
SMILES: CCOC(=O)C=CCN(CC=CC(=O)OCC)CC1=CC=CC=C1
Molecular Formula: C19H25NO4
Molecular Weight: 331.412

(2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate)

CAS No.: 1041439-28-4

Cat. No.: VC6795208

Molecular Formula: C19H25NO4

Molecular Weight: 331.412

* For research use only. Not for human or veterinary use.

(2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate) - 1041439-28-4

Specification

CAS No. 1041439-28-4
Molecular Formula C19H25NO4
Molecular Weight 331.412
IUPAC Name ethyl (E)-4-[benzyl-[(E)-4-ethoxy-4-oxobut-2-enyl]amino]but-2-enoate
Standard InChI InChI=1S/C19H25NO4/c1-3-23-18(21)12-8-14-20(15-9-13-19(22)24-4-2)16-17-10-6-5-7-11-17/h5-13H,3-4,14-16H2,1-2H3/b12-8+,13-9+
Standard InChI Key WZZSUYIWYOYCCQ-QHKWOANTSA-N
SMILES CCOC(=O)C=CCN(CC=CC(=O)OCC)CC1=CC=CC=C1

Introduction

Structural Characterization and Spectroscopic Data

The molecular architecture of (2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate) comprises a benzylamine core linked to two ethyl α,β-unsaturated esters. The E configuration of the double bonds ensures a planar geometry, facilitating conjugation across the enoate groups and the central nitrogen atom. Key spectroscopic characteristics inferred from the dimethyl analogue include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (Table 1) of the dimethyl analogue reveals distinct signals for the methylene protons adjacent to nitrogen (δ 3.23 ppm, dd), the benzyl methylene (δ 3.62 ppm, s), and ester methoxy groups (δ 3.75 ppm, s) . For the diethyl variant, the ester methylene (CH₂CH₃) and ethyl methyl (CH₃) protons are expected to resonate at δ ~4.1–4.3 ppm (quartet) and δ ~1.3 ppm (triplet), respectively, consistent with ethyl ester moieties. The vinyl protons (δ 6.07 and 6.97 ppm in the dimethyl compound) would remain largely unchanged due to similar electronic environments .

Table 1. Comparative ¹H NMR Data for Dimethyl and Diethyl Analogues

Proton EnvironmentDimethyl Analogue (δ, ppm)Diethyl Analogue (Predicted δ, ppm)
N–CH₂–C=O3.23 (dd)3.20–3.25 (dd)
Benzyl CH₂3.62 (s)3.60–3.65 (s)
Ester OCH₃/OCH₂CH₃3.75 (s)4.10–4.30 (q), 1.25–1.35 (t)
Vinyl H (C=CH–COO)6.07 (dt), 6.97 (dt)6.05–6.10 (dt), 6.95–7.00 (dt)

The ¹³C NMR spectrum would exhibit signals for the ester carbonyls (δ ~166–168 ppm), vinyl carbons (δ ~122–145 ppm), and benzyl aromatic carbons (δ ~127–138 ppm) . Ethyl carbons are anticipated at δ ~14–16 ppm (CH₃) and δ ~60–62 ppm (OCH₂).

Infrared (IR) Spectroscopy

The IR spectrum of the dimethyl analogue shows prominent absorptions for ester C=O (1720 cm⁻¹), conjugated C=C (1660 cm⁻¹), and C–O (1278 cm⁻¹) . The diethyl ester would display analogous peaks, with minor shifts due to the increased electron-donating effect of ethyl groups relative to methyl.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the dimethyl compound ([C₁₇H₂₁NO₄ + H⁺], calculated 304.1543) aligns with its molecular formula . For the diethyl analogue ([C₁₉H₂₅NO₄ + H⁺]), the expected m/z is 332.1856.

Synthetic Routes and Mechanistic Considerations

The synthesis of (2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate) likely parallels that of its dimethyl counterpart, which involves a multi-step sequence starting from benzylamine and ethyl propiolate (Scheme 1) .

Scheme 1. Proposed Synthesis of (2E,2'E)-Diethyl 4,4'-(Benzylazanediyl)bis(but-2-enoate)

  • Aza-Michael Addition: Benzylamine reacts with two equivalents of ethyl propiolate under basic conditions to form the bis-enamine intermediate.

  • Tautomerization: The enamine undergoes keto-enol tautomerization, stabilizing the α,β-unsaturated ester system.

  • Esterification: Acid-catalyzed esterification ensures complete conversion to the diethyl ester.

Critical to the reaction is the maintenance of the E configuration, which is governed by steric and electronic factors during the aza-Michael addition. Density functional theory (DFT) calculations on related systems suggest that the transition state favors the E isomer due to reduced steric hindrance between the ester groups and the benzyl moiety .

Chemical Reactivity and Applications

The conjugated enoate system and benzylazanediyl bridge confer unique reactivity patterns:

Cycloaddition Reactions

The electron-deficient dienophile character of the α,β-unsaturated esters enables participation in Diels-Alder reactions. For example, reaction with cyclopentadiene would yield bicyclic adducts, potentially useful in natural product synthesis .

Coordination Chemistry

The nitrogen lone pair and ester carbonyl groups may act as ligands for transition metals. Palladium complexes of analogous structures have been employed in cross-coupling reactions, suggesting catalytic applications .

Polymerization

Conjugated dienes with electron-withdrawing groups are precursors for conductive polymers. Electropolymerization of the diethyl ester could yield materials with tunable electronic properties.

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